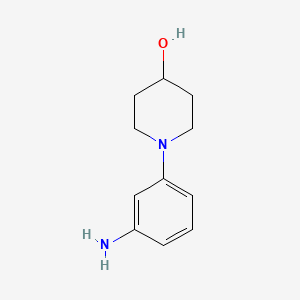

1-(3-Aminophenyl)piperidin-4-ol

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. ijrst.com Among these, nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and synthetic pharmaceuticals. ijrst.comnih.gov The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a fundamental scaffold in this area of research. ijrst.comnih.govwikipedia.org The study of such compounds, including their synthesis, properties, and applications, is crucial for advancing various scientific disciplines. ijrst.com

Role of Piperidine Scaffolds in Medicinal Chemistry and Biological Systems

The piperidine motif is a cornerstone in drug discovery and medicinal chemistry, present in a vast number of FDA-approved drugs. exlibrisgroup.com Its structural features allow for the creation of three-dimensional molecules that can interact effectively with biological targets. lifechemicals.com The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, including as central nervous system modulators, antihistamines, and anticancer agents. exlibrisgroup.com The versatility of the piperidine ring makes it a privileged scaffold in the development of new therapeutic agents. nih.govlifechemicals.com

Overview of Research Trajectories for Aminophenyl-Substituted Piperidinols

Research into aminophenyl-substituted piperidinols, such as 1-(3-Aminophenyl)piperidin-4-ol, is driven by the potential for these compounds to serve as key intermediates in the synthesis of more complex molecules. The presence of both an amino group and a hydroxyl group provides reactive sites for further chemical modifications. For instance, the related compound 4-(4-Chlorophenyl)piperidin-4-ol is a crucial intermediate in the synthesis of the anti-diarrheal medication Loperamide. innospk.com Investigations in this area often focus on developing efficient synthetic routes and exploring the structure-activity relationships of the resulting derivatives. nih.gov

Rationale for Comprehensive Investigation of this compound

A thorough investigation of this compound is warranted due to its potential as a versatile building block in organic synthesis and medicinal chemistry. Understanding its chemical properties, reactivity, and potential applications can pave the way for the discovery of new compounds with valuable biological activities. The compound's structure, featuring a piperidine ring substituted with both an aminophenyl and a hydroxyl group, offers multiple points for diversification, making it an attractive target for chemical library synthesis and drug discovery programs.

Chemical Properties of this compound

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O sigmaaldrich.com |

| Molecular Weight | 192.26 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C11H16N2O/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7,12H2 sigmaaldrich.com |

| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES string | Nc1cccc(c1)N2CCC(O)CC2 sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-(3-aminophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYSSWGWBNTKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093107-38-0 | |

| Record name | 1-(3-aminophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Aminophenyl Piperidin 4 Ol and Its Analogs

Established Synthetic Routes to Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products. Consequently, numerous synthetic methods have been developed for its construction. These can be broadly categorized into cyclization reactions, hydrogenation of pyridine (B92270) precursors, and reductive amination approaches.

Cyclization Reactions in Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. This approach involves the formation of a new bond within a linear precursor to close the six-membered ring. Various methods exist, including:

Intramolecular Nucleophilic Substitution: This classic method involves the internal displacement of a leaving group by a nitrogen nucleophile. For instance, 5-aminoalkanols can be cyclized to form piperidines.

Reductive Cyclization: Precursors such as γ-carboalkoxynitriles or γ-carboalkoxyimines can undergo reductive cyclization to yield piperidones, which can be further reduced to piperidines.

Radical Cyclization: Radical-mediated reactions offer another avenue for piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II).

Electroreductive Cyclization: This electrochemical method can be used to synthesize piperidine derivatives from imines and terminal dihaloalkanes, offering a green and efficient alternative to traditional methods that may use toxic reagents.

A summary of various cyclization strategies is presented below:

| Cyclization Method | Precursor Type | Key Features |

| Intramolecular Nucleophilic Substitution | Amino-halides, Amino-alcohols | Forms a C-N bond by displacing a leaving group. |

| Reductive Cyclization | γ-Carboalkoxynitriles, γ-Carboalkoxyimines | Forms piperidones which are then reduced. |

| Radical-Mediated Cyclization | Linear amino-aldehydes | Utilizes a radical intermediate for ring closure. |

| Electroreductive Cyclization | Imines and dihaloalkanes | An electrochemical approach offering a greener synthesis. |

| Dieckmann Condensation | Di-esters | An intramolecular condensation to form β-keto esters, leading to piperidones. |

Hydrogenation Strategies for Piperidine Nucleus Generation

The catalytic hydrogenation of pyridine and its derivatives is a direct and widely used method for producing the piperidine core. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Various catalysts and conditions are employed for this transformation:

Heterogeneous Catalysts: Nickel catalysts at high temperatures (170-200°C) are commonly used for the hydrogenation of pyridine. Palladium on carbon (Pd/C) is also an effective catalyst.

Homogeneous Catalysts: Rhodium-based catalysts have been developed for the asymmetric transfer hydrogenation of pyridinium (B92312) salts, yielding chiral piperidines. Iridium(III) catalysts have also been shown to be effective for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups.

Electrocatalytic Hydrogenation: This method allows for the hydrogenation of pyridines at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure and high-temperature methods.

The choice of catalyst and reaction conditions can influence the chemoselectivity and stereoselectivity of the hydrogenation. For instance, specific palladium catalysts can achieve chemoselective hydrogenation of substituted pyridines under mild conditions.

Reductive Amination Approaches

Reductive amination is a versatile and fundamental method for forming C-N bonds and is frequently employed in the synthesis of piperidine derivatives. This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Key aspects of reductive amination in piperidine synthesis include:

Intermolecular Reductive Amination: This involves the reaction of a diketone or dialdehyde (B1249045) with a primary amine to form the piperidine ring.

Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl group can undergo intramolecular reductive amination to form the piperidine ring.

Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaCNBH₃) being a classic choice. However, due to its toxicity, less hazardous alternatives like borane-pyridine complex (BAP) have been developed and proven effective for the reductive amination of piperidines with various aldehydes.

Targeted Synthesis of the 1-(3-Aminophenyl)piperidin-4-ol Core

The specific synthesis of this compound typically involves the construction of a precursor molecule containing the piperidin-4-ol core and a substituted phenyl ring, followed by the transformation of a functional group on the phenyl ring into the desired amino group.

Precursor Synthesis and Intermediate Derivatization

A common strategy for synthesizing the this compound core involves the use of a precursor such as 1-(3-nitrophenyl)piperidin-4-ol. This intermediate can be prepared through the nucleophilic aromatic substitution reaction between 1-fluoro-3-nitrobenzene (B1663965) and piperidin-4-ol.

Another key precursor is 1-(3-nitrophenyl)piperidin-4-one, which can be synthesized and then reduced to the corresponding alcohol. For example, 1-(4-nitrophenyl)piperidin-2-one (B57410) has been synthesized from 5-chlorovaleryl chloride and p-nitroaniline, followed by intramolecular cyclization. A similar approach can be envisioned for the 3-nitro isomer.

The synthesis often starts with commercially available materials like 4-piperidone, which can be N-arylated with a suitable nitrophenyl halide. The resulting N-(nitrophenyl)piperidin-4-one can then be subjected to reduction of the ketone and subsequently the nitro group.

Reaction Conditions and Optimization Strategies

The final and crucial step in the synthesis of this compound from its nitro precursor is the reduction of the nitro group to an amine.

Reduction of the Nitro Group: A standard and effective method for this transformation is catalytic hydrogenation.

Catalyst: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the reduction of aromatic nitro groups.

Hydrogen Source: The reaction is typically carried out under a hydrogen atmosphere.

Solvent: Protic solvents such as ethanol (B145695) are commonly employed for this reaction.

The reaction progress is monitored until the starting material is consumed, and the product is then isolated after removal of the catalyst by filtration.

Optimization of the synthesis can involve exploring different catalysts, solvents, and reaction conditions to improve yield and purity. For instance, in the synthesis of related compounds, optimization of reductive amination steps has involved the controlled addition of reagents to drive the reaction to completion. Similarly, for the hydrogenation step, catalyst loading and hydrogen pressure can be fine-tuned.

The following table summarizes a

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates careful control over both regioselectivity and stereoselectivity. A primary and effective strategy involves the initial synthesis of 1-(3-nitrophenyl)piperidin-4-ol, followed by the reduction of the nitro group.

A common method to achieve this is through the N-arylation of piperidin-4-ol with an activated aryl halide, such as 1-bromo-3-nitrobenzene. This reaction, often accomplished via a Buchwald-Hartwig amination, allows for the regioselective formation of the C-N bond at the desired position on the phenyl ring. The choice of phosphine (B1218219) ligands and palladium source is crucial for the efficiency and selectivity of this coupling reaction.

Alternatively, the synthesis can commence from N-protected 3-piperidone. A Grignard reaction with a suitable phenylmagnesium halide, followed by dehydration and subsequent hydrogenation, can yield the N-protected 3-phenylpiperidine. Deprotection and chiral resolution can then provide the desired stereoisomer google.com.

Stereoselectivity is a critical consideration, particularly in the reduction of the precursor, 1-(3-nitrophenyl)piperidin-4-one. The reduction of the ketone can lead to either the cis or trans isomer of 1-(3-nitrophenyl)piperidin-4-ol. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For instance, catalytic hydrogenation often provides specific stereoisomers depending on the catalyst and substrate nih.gov. The subsequent reduction of the nitro group to an amine, typically achieved with reagents like tin(II) chloride or through catalytic hydrogenation, generally preserves the stereochemistry at the C-4 position of the piperidine ring.

Synthesis of Structurally Related Piperidine Analogs and Derivatives

The versatility of the this compound scaffold allows for extensive structural modifications at multiple positions, enabling the exploration of structure-activity relationships.

Strategies for Diversification at the Piperidine Nitrogen Atom

The secondary amine of piperidin-4-ol serves as a key handle for introducing a wide array of substituents. The Buchwald-Hartwig amination is a powerful tool for the N-arylation of piperidines with various aryl and heteroaryl halides or sulfonates growingscience.com. This reaction offers a broad substrate scope and functional group tolerance nih.govsemanticscholar.org. For the synthesis of this compound, a common precursor is 1-bromo-3-nitrobenzene, where the nitro group can be subsequently reduced.

Reductive amination represents another versatile strategy for N-functionalization chemrevlett.comamericanelements.com. This method involves the reaction of piperidin-4-one with a primary amine, such as 3-amino-benzaldehyde, to form an imine intermediate, which is then reduced to the desired secondary amine americanelements.comresearchgate.net. A variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can be employed, with the choice depending on the specific substrates and desired reaction conditions wipo.int.

Approaches for Substitutions on the Phenyl Moiety

Modifications to the phenyl ring of 1-phenylpiperidine (B1584701) derivatives are crucial for fine-tuning their biological activity. A primary strategy involves starting with appropriately substituted anilines or aryl halides. For instance, using a substituted aniline (B41778) in a multicomponent reaction or a substituted aryl halide in a Buchwald-Hartwig amination allows for the direct incorporation of desired functional groups onto the phenyl ring researchgate.netresearchgate.net.

The amino group on this compound itself provides a reactive site for further derivatization. Standard aromatic substitution reactions can be employed, although the directing effects of both the amino and piperidinyl groups must be considered to achieve the desired regioselectivity.

| Starting Material | Reaction Type | Reagents | Product | Ref. |

| Piperidin-4-ol, 1-bromo-3-nitrobenzene | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | 1-(3-Nitrophenyl)piperidin-4-ol | nih.gov |

| Piperidin-4-one, 3-Aminobenzaldehyde | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | This compound | chemrevlett.comamericanelements.com |

| Substituted Anilines, Aldehydes, β-Ketoesters | Multicomponent Reaction | Catalyst (e.g., Phenylboronic acid) | Substituted 1-Arylpiperidines | researchgate.net |

Modifications at the Hydroxyl Position of the Piperidine Ring

The hydroxyl group at the C-4 position of the piperidine ring offers another site for diversification. Standard O-acylation and O-alkylation reactions can be employed to introduce a variety of functional groups.

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For substrates containing an amine functionality, such as this compound, chemoselective O-acylation can be achieved under acidic conditions. In an acidic medium, the amine group is protonated, preventing its reaction with the acylating agent and allowing for the selective esterification of the hydroxyl group nih.gov.

O-Alkylation: Ether derivatives can be synthesized through Williamson ether synthesis, where the deprotonated hydroxyl group reacts with an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Multicomponent Reaction Methodologies for Piperidine Scaffold Derivatization

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex piperidine scaffolds in a single step growingscience.comsemanticscholar.orgresearchgate.net. A common MCR for synthesizing highly functionalized piperidines involves the condensation of an aniline, an aldehyde, and a β-ketoester semanticscholar.orgresearchgate.net. The use of various catalysts, such as phenylboronic acid or sodium lauryl sulfate (B86663) (SLS), can promote these reactions under mild conditions, often in environmentally friendly solvents like water semanticscholar.orgresearchgate.net. This strategy allows for the simultaneous introduction of diversity at multiple points of the piperidine ring and the N-aryl substituent.

For instance, a three-component reaction of a substituted aniline, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can yield a variety of substituted piperidines researchgate.net. The catalyst and reaction conditions can influence the yield and purity of the final product semanticscholar.org.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |

| Three-component | Substituted aniline, aromatic aldehyde, 1,3-dicarbonyl compound | Phenylboronic acid, acetonitrile | Highly functionalized piperidines | researchgate.net |

| Three-component | Aldehyde, amine, β-ketoester | Sodium lauryl sulfate (SLS), water | Highly functionalized piperidines | semanticscholar.org |

| Five-component | Not specified | Iodine | Densely functionalized piperidines | growingscience.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final this compound is crucial for obtaining a high-purity product. Common techniques include column chromatography and crystallization.

Column Chromatography: Silica gel column chromatography is a widely used method for purifying piperidine derivatives. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the desired compound from impurities researchgate.net.

Crystallization: Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling chemrevlett.com. For piperidine-4-one derivatives, ethanol is often used as a recrystallization solvent chemrevlett.com. The final product, this compound, is a solid and can be purified by crystallization from an appropriate solvent system to yield a high-purity powder americanelements.comsigmaaldrich.comsigmaaldrich.com. The process can be optimized by adjusting the solvent composition and cooling rate.

Spectroscopic and Structural Characterization of 1 3 Aminophenyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural assignment can be achieved.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 1-(3-Aminophenyl)piperidin-4-ol would present a series of signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into the aromatic region and the aliphatic region.

Aromatic Region (approx. 6.0-7.2 ppm): The 3-substituted aminophenyl ring gives rise to a complex splitting pattern. The proton at the C2 position, being ortho to the amino group and meta to the piperidine (B6355638) substituent, would likely appear as a singlet or a narrow triplet around 6.2-6.3 ppm. The protons at C5 and C6 would be coupled to each other, with the C6 proton also showing coupling to the C2 and C4 protons, likely resulting in a triplet around 7.0-7.1 ppm. The C4 proton, flanked by two carbons, would also produce a multiplet in the 6.5-6.7 ppm range.

Aliphatic Region (approx. 1.5-4.0 ppm): The piperidine ring protons have distinct chemical shifts. The proton on the carbon bearing the hydroxyl group (C4-H) is expected to be a multiplet around 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) would appear as multiplets further downfield, typically in the range of 2.8-3.5 ppm, due to the deshielding effect of the nitrogen atom. The protons at C3 and C5 would be found more upfield, likely between 1.5 and 2.1 ppm.

Exchangeable Protons: The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration. The NH₂ protons might appear in the 3.5-5.0 ppm range, while the OH proton could be found anywhere from 2.0 to 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C4, C5, C6) | 6.2 - 7.2 | Multiplets |

| -NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet |

| -OH (Alcohol) | 2.0 - 5.0 | Broad Singlet |

| Piperidine H (C4) | 3.6 - 3.8 | Multiplet |

| Piperidine H (C2, C6) | 2.8 - 3.5 | Multiplets |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides one signal for each unique carbon atom.

Aromatic Carbons: The spectrum would show six distinct signals for the aromatic carbons. The carbon attached to the amino group (C1') would be highly shielded, appearing around 146-148 ppm. The carbon attached to the piperidine nitrogen (C3') would be similarly downfield. The other aromatic carbons would resonate in the typical range of 105-130 ppm.

Piperidine Carbons: The carbon bearing the hydroxyl group (C4) would be the most downfield of the aliphatic carbons, at approximately 65-70 ppm. The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-55 ppm, while the C3 and C5 carbons would be the most upfield, in the 30-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C-NH₂) | 146 - 148 |

| Aromatic C (C-N) | 149 - 152 |

| Aromatic C (Other) | 105 - 130 |

| Piperidine C4 (C-OH) | 65 - 70 |

| Piperidine C2, C6 | 45 - 55 |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the protons on the piperidine ring at C2/C6 and the aromatic carbon at C3', confirming the point of attachment between the two ring systems. Correlations between the aromatic protons and their neighboring carbons would solidify the substitution pattern on the phenyl ring.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and can also offer insights into its conformational state.

Functional Group Identification and Vibrational Analysis

The IR and Raman spectra would display characteristic absorption bands corresponding to the various functional groups in this compound.

O-H and N-H Stretching: A prominent, broad band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching of the alcohol and the N-H stretching of the primary amine. The broadness is a result of hydrogen bonding.

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would result in one to three bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group would cause an absorption in the 1590-1650 cm⁻¹ range.

C-O and C-N Stretching: Strong bands corresponding to the C-O stretching of the secondary alcohol and the C-N stretching of the aryl-alkyl amine would be present in the fingerprint region, likely between 1050 and 1250 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |

Conformational Analysis through Vibrational Spectroscopy

Studies on similar 4-substituted piperidine systems indicate that the piperidine ring strongly prefers a chair conformation. In this conformation, large substituents tend to occupy the equatorial position to minimize steric strain. For this compound, it is highly probable that the 3-aminophenyl group at the N1 position and the hydroxyl group at the C4 position both adopt equatorial orientations. This arrangement represents the most stable conformation. Subtle features in the fingerprint region of the IR and Raman spectra can sometimes be used to support the assignment of a specific conformer, although this often requires comparison with theoretical calculations.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this analysis would confirm its molecular mass and provide insights into its structural composition through the study of its fragmentation patterns under ionization.

With a molecular formula of C₁₁H₁₆N₂O, the compound has a calculated molecular weight of approximately 192.26 g/mol . sigmaaldrich.comamericanelements.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 192.

The fragmentation of this compound would likely proceed through several predictable pathways based on its functional groups—an aminophenyl group and a 4-hydroxypiperidine (B117109) ring. Key fragmentation patterns would involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of radicals and the formation of stable iminium ions.

Loss of the hydroxyl group as a water molecule (H₂O, 18 Da), particularly following initial ring fragmentation, leading to a fragment ion at m/z 174.

Cleavage of the C-N bond connecting the phenyl ring and the piperidine ring. This could result in fragments corresponding to the aminophenyl cation (m/z 92) or the piperidin-4-ol cation (m/z 101).

Ring-opening of the piperidine moiety followed by further fragmentation.

A hypothetical table of major fragments is presented below to illustrate the kind of data MS analysis would provide.

| Predicted Fragment (m/z) | Possible Identity |

| 192 | Molecular Ion [C₁₁H₁₆N₂O]⁺ |

| 174 | [M - H₂O]⁺ |

| 120 | [M - C₄H₈O]⁺ or similar piperidine ring fragments |

| 106 | Fragment from cleavage within the piperidine ring |

| 92 | [C₆H₆N]⁺ (Aminophenyl fragment) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments.

For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₆N₂O. The exact mass of the neutral molecule is 192.1263 g/mol . HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a predicted exact mass of 193.1335. The high accuracy of HRMS helps to distinguish the compound from other isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Monoisotopic Mass | 192.1263 Da |

| Predicted [M+H]⁺ | 193.1335 Da |

| Predicted [M+Na]⁺ | 215.1155 Da |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. As this compound is supplied as a solid powder, XRD techniques are essential for understanding its solid-state structure. americanelements.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction analysis requires growing a suitable single crystal of the compound, which is not always feasible. If a crystal were obtained, this technique could provide a wealth of information, including:

Precise bond lengths and angles for all atoms in the molecule.

The conformation of the piperidine ring , which typically adopts a chair conformation. The analysis would determine the orientation of the substituents (3-aminophenyl and 4-hydroxyl groups) as either axial or equatorial.

Intermolecular interactions , such as hydrogen bonding involving the amine (-NH₂) and hydroxyl (-OH) groups, which dictate how the molecules pack together in the crystal lattice.

Without experimental data, specific values for unit cell dimensions, space group, and atomic coordinates remain unknown.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is performed on a microcrystalline powder to obtain a diffraction pattern that is characteristic of the compound's crystalline phase. This pattern serves as a "fingerprint" for identifying the substance and determining its purity. It can distinguish between different polymorphic forms (different crystal structures of the same compound), which can have different physical properties. A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), corresponding to the various lattice planes in the crystal structure. However, no such pattern has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the aminophenyl group. The piperidine-4-ol moiety does not absorb significantly in the typical UV-Vis range (200-800 nm). The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted aniline (B41778).

Typically, aniline exhibits two main absorption bands:

A strong band around 230-240 nm, corresponding to a π → π* transition of the benzene (B151609) ring.

A weaker band around 280-290 nm, corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen atom.

The presence of the piperidine substituent on the nitrogen atom may cause a slight shift (solvatochromic shift) in the position and intensity of these absorption maxima (λ_max). A hypothetical data table is provided below.

| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) | Associated Transition |

| Methanol/Ethanol | ~240 | ~290 | π → π* / n → π* |

This analysis is predictive, as no experimentally obtained UV-Vis spectra for this specific compound are available in the literature.

Computational Chemistry and Molecular Modeling Studies of 1 3 Aminophenyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens to scrutinize molecules at the atomic and electronic levels. These in silico methods provide data that complements and sometimes even precedes experimental findings.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has emerged as a predominant method in quantum chemistry for studying the electronic structure of many-body systems. nih.gov It offers a favorable balance between computational cost and accuracy, making it a workhorse for the analysis of drug-like molecules. nih.gov

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For piperidin-4-one derivatives, which share a core structure with 1-(3-aminophenyl)piperidin-4-ol, studies have shown that the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net The orientation of the substituents, in this case, the 3-aminophenyl group and the hydroxyl group, can be either axial or equatorial. Quantum chemical calculations can predict the relative energies of these different conformers. osti.gov For instance, in the related compound 1-phenylpiperidin-4-one, both chair-equatorial and chair-axial conformers, as well as a twist conformation, have been identified and their relative populations predicted using DFT calculations. osti.gov The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations. mdpi.com

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine) | 1.46 | ||

| C-C (piperidine) | 1.54 | ||

| C-O (hydroxyl) | 1.43 | ||

| N-C (phenyl) | 1.40 | ||

| C-C-N (piperidine) | 111.5 | ||

| C-O-H | 108.5 | ||

| C-N-C (piperidine-phenyl) | 120.0 | ||

| H-O-C-C | 180.0 (anti) |

Note: The data in this table is hypothetical and serves as an illustration of typical parameters obtained from DFT calculations. Actual values would require specific DFT studies on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Egap (HOMO-LUMO) | 4.6 |

Note: This data is for illustrative purposes. The actual HOMO and LUMO energies would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as potential sites for electrophilic interaction. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. DFT methods can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the theoretical model. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com The correlation between the predicted and experimental spectra serves as a rigorous test of the accuracy of the computed molecular structure and electronic properties.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Peak (O-H stretch) | 3450 cm-1 | 3400 cm-1 |

| IR Peak (N-H stretch) | 3350 cm-1 | 3300 cm-1 |

| 13C NMR (C-OH) | 68 ppm | 67 ppm |

| 1H NMR (H-O) | 4.5 ppm | 4.3 ppm |

Note: This table presents hypothetical data to illustrate the correlation between theoretical predictions and experimental observations.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies are instrumental in understanding how it might interact with various protein targets.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a receptor, often expressed as a docking score or, in more advanced studies, correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For piperidine derivatives, these values can range from nanomolar to micromolar, indicating varying degrees of potency. nih.govnih.gov The predicted binding energy for this compound would be a composite of several types of interactions:

Hydrogen Bonds: The aminophenyl and hydroxyl groups are prime candidates for forming hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues. nih.gov

Electrostatic Interactions: The protonated piperidine nitrogen can form a strong salt bridge with a negatively charged residue, significantly contributing to the binding affinity. acs.org

A representative table of hypothetical binding affinities and interactions for this compound and its analogs with a putative protein target is presented below.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| This compound | -8.5 | ASP120, TYR150, PHE200 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| Analog A (N-methylated) | -7.9 | ASP120, TYR150, PHE200 | Hydrogen Bond, Pi-Pi Stacking |

| Analog B (hydroxyl removed) | -7.2 | ASP120, PHE200 | Salt Bridge, Pi-Pi Stacking |

This table is illustrative and based on typical findings for similar compounds.

Through the analysis of docked poses, specific amino acid residues that are critical for the binding of this compound can be identified. For instance, in studies of other piperidine-based ligands, acidic residues like glutamate (B1630785) have been shown to be crucial for forming salt bridges with the piperidine nitrogen. acs.org Aromatic residues are also frequently implicated in stabilizing the phenyl group of the ligand. Identifying these key residues is vital for understanding the mechanism of action and for designing future analogs with improved potency and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time in a simulated physiological environment. researchgate.net

The piperidine ring of this compound is not planar and typically exists in a chair conformation. wikipedia.org In solution, this ring can undergo conformational inversion. MD simulations can be employed to study the conformational preferences of the molecule, including the orientation of the aminophenyl and hydroxyl substituents (axial vs. equatorial). The flexibility of the bond connecting the phenyl ring to the piperidine ring also allows for rotational freedom, which can be analyzed through MD simulations to understand the accessible conformations of the molecule in an aqueous environment.

Once this compound is docked into a target protein, MD simulations can be run on the resulting complex to assess its stability. uzh.ch Key metrics for evaluating stability include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that are more flexible or rigid upon ligand binding. Significant fluctuations in the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding mode.

A hypothetical table summarizing parameters from an MD simulation of a this compound-protein complex is shown below.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy | > 80% | High occupancy indicates persistent and strong hydrogen bonding. |

This table is illustrative and represents typical outcomes for stable protein-ligand complexes.

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design and optimize ligands. For a compound like this compound, this would involve using computational docking to predict its binding orientation and affinity within a specific target's active site. However, no specific SBDD studies featuring this compound have been identified in the surveyed literature.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound would define the spatial relationships between features such as hydrogen bond donors (the hydroxyl and amino groups), hydrogen bond acceptors (the nitrogen atoms and hydroxyl oxygen), and aromatic regions (the phenyl ring). The piperidin-4-one scaffold, a related structure, is recognized as a versatile pharmacophore in medicinal chemistry, known to be adaptable for better receptor interactions. nih.govnih.gov However, specific pharmacophore models developed from or for this compound are not documented in available research.

Computational Modeling for Structure-Activity Relationship (SAR)

Computational modeling for Structure-Activity Relationship (SAR) studies helps to understand how modifications to a molecule's structure affect its biological activity. For the 4-phenyl piperidine scaffold, SAR trends have been investigated in the context of designing mu-opioid receptor agonists. nih.gov These studies typically involve synthesizing a series of analogs and correlating their structural changes with changes in activity, often aided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. There is no evidence of such computational SAR studies being published specifically for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure determined through techniques like X-ray diffraction. The Hirshfeld surface helps in understanding crystal packing by identifying and visualizing intermolecular contacts and their percentage contributions. nih.govnih.gov

A search for the crystal structure and associated Hirshfeld surface analysis of this compound did not yield any specific results. While the technique is widely applied to other organic compounds to analyze interactions such as O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C contacts, this analysis has not been publicly reported for the title compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 3 Aminophenyl Piperidin 4 Ol Derivatives

Systematic Modification of the Piperidine (B6355638) Ring System

The piperidine ring is a common motif in a vast array of pharmaceuticals and biologically active molecules, and its substitution pattern can profoundly influence a compound's properties. mdpi.com

Substituent Effects on Biological Activity

Systematic studies involving the introduction of various substituents onto the piperidine ring of 1-(3-aminophenyl)piperidin-4-ol are not well-defined in the current body of scientific literature. Generally, for other classes of piperidine-containing compounds, alkyl or aryl substituents on the piperidine ring can impact potency, selectivity, and pharmacokinetic properties. For instance, in the context of dopamine (B1211576) D4 receptor antagonists, modifications on the piperidine ring have been shown to significantly alter receptor affinity and selectivity. nih.govnih.gov However, without direct experimental data on this compound derivatives, any predictions regarding the effect of such substitutions would be purely speculative.

Impact of Stereochemistry on Pharmacological Profile

SAR of the Aminophenyl Moiety

The aminophenyl group offers several points for modification that could drastically alter the biological activity of the parent compound.

Positional Isomer Effects (e.g., ortho, meta, para substitutions)

The position of the amino group on the phenyl ring (ortho, meta, or para) is a fundamental aspect of the SAR of 1-phenylpiperidine (B1584701) derivatives. While this article focuses on the 3-amino (meta) substitution, the biological activities of the 2-amino (ortho) and 4-amino (para) isomers of 1-phenylpiperidin-4-ol (B39638) would provide crucial insights into the spatial requirements for receptor binding or enzyme inhibition. In other chemical series, such as 1-substituted 4-(3-hydroxyphenyl)piperazines, the position of substituents on the phenyl ring has been shown to be critical for their opioid receptor antagonist activity. nih.gov Unfortunately, a direct comparative study of the positional isomers of aminophenyl-piperidin-4-ol is not described in the reviewed literature.

Functional Group Variation on the Phenyl Ring

The introduction of different functional groups onto the phenyl ring of this compound is a standard medicinal chemistry strategy to probe interactions with biological targets. Substituents such as halogens, alkyl, alkoxy, or nitro groups can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing potency and selectivity. For example, in a series of neurokinin-2 receptor antagonists, substitution on a phenyl ring was a key area of SAR exploration. researchgate.net However, specific data detailing the effects of such variations on the aminophenyl ring of this compound are absent from the available scientific record.

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding with biological targets such as receptors or enzymes. Its presence and orientation are often crucial for affinity and activity. In some classes of compounds, the removal or replacement of a hydroxyl group can lead to a significant loss of potency. Conversely, in other series, it may not be an essential pharmacophoric feature. For this compound, the precise role of this hydroxyl group in mediating biological effects has not been explicitly investigated in published SAR studies. Research on other piperidine derivatives, such as certain dopamine D4 receptor antagonists, has explored the impact of modifying or replacing the 4-hydroxy group, highlighting its importance in receptor interaction. nih.gov

Linker Modifications and their Influence on Activity

The nature of the linker connecting the core piperidine structure to other parts of a molecule plays a pivotal role in determining the biological activity of this compound derivatives. The length, rigidity, and chemical composition of the linker can significantly impact how the molecule interacts with its biological target.

In the development of inhibitors for various enzymes, modifications to the linker region have been a key strategy for optimization. For instance, in a series of piperidine derivatives designed as inhibitors of Mycobacterium tuberculosis MenA, replacement of an oxymethyl linker was found to be well-tolerated, suggesting that this part of the molecule can be modified to fine-tune physicochemical properties without compromising inhibitory potency. nih.gov

Systematic exploration of linker functionality has been conducted in other series of aminopiperidine derivatives. In one study targeting the hepatitis C virus (HCV), a broad exploration of different linkers connecting the 4-aminopiperidine (B84694) scaffold to an aryl ring was undertaken. nih.gov This involved varying the atoms and functional groups within the linker to identify optimal arrangements for activity. For example, a 1,3-cyclobutane linker was identified as being optimal in a particular series of 4-aminopiperidine derivatives, leading to the synthesis of additional analogs retaining this feature to explore other regions of the molecule. nih.gov

The following table illustrates the impact of linker modifications on the half-maximal effective concentration (EC50) against HCV for a series of 4-aminopiperidine derivatives.

| Compound ID | Linker 'A' | Aryl Ring 'B' | HCVcc EC50 (µM) |

| 5 | Ethyl | Phenyl | >10 |

| 6 | Propyl | Phenyl | 2.5 |

| 7 | Isobutyl | Phenyl | 1.1 |

| 8 | Neopentyl | Phenyl | 0.8 |

| 9 | Cyclopropylmethyl | Phenyl | >10 |

| 10 | Cyclobutylmethyl | Phenyl | 1.2 |

| 11 | Cyclohexylmethyl | Phenyl | 1.9 |

| 12 | Benzyl | Phenyl | 0.5 |

Data sourced from a study on 4-aminopiperidine derivatives as HCV inhibitors. nih.gov

Elucidation of Key Structural Features for Desired Biological Outcomes

Through extensive SAR studies, several key structural features of this compound derivatives have been identified as critical for achieving desired biological outcomes, such as potent and selective enzyme inhibition.

The core piperidine ring itself is a fundamental component. Its saturated, three-dimensional structure is believed to interact more favorably with the binding sites of proteins compared to flat, aromatic structures. mdpi.com The nitrogen atom within the piperidine ring is often essential for activity, and its substitution pattern can dictate the molecule's properties. mdpi.com

For derivatives targeting kinases like Bruton's tyrosine kinase (BTK), the aminophenyl group is often a key hinge-binding motif. The amino group can form crucial hydrogen bonds with the hinge region of the kinase domain. The substitution pattern on the phenyl ring is also critical. In some series of inhibitors, meta and para substitutions on a phenyl ring led to improved inhibitory and antibacterial activity, while ortho substitutions were less favorable. nih.gov

The 4-hydroxyl group on the piperidine ring can also contribute to binding by forming hydrogen bonds with the target protein. Its presence and stereochemistry can influence both potency and selectivity.

In the context of irreversible BTK inhibitors, a common strategy involves incorporating a reactive group, such as an acrylamide, which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. nih.gov The this compound scaffold can serve as a core to which such a reactive group is attached, often via a linker.

The table below summarizes the inhibitory concentrations (IC50) of selected 6-amino-1,3,5-triazine derivatives, which incorporate an aminophenylpiperidine moiety, against BTK and other kinases, illustrating the importance of specific structural features for potency and selectivity.

| Compound | BTK IC50 (nM) | EGFR IC50 (nM) |

| C11 | 17.0 | >1000 |

Data from a study on 6-amino-1,3,5-triazine derivatives as BTK inhibitors. nih.gov

Rational Design Approaches Guided by SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new and improved derivatives of this compound. By understanding which structural modifications lead to enhanced activity and selectivity, medicinal chemists can design new molecules with a higher probability of success.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For example, the design of novel BTK inhibitors has been guided by the crystal structure of the kinase domain. nih.gov This allows for the design of molecules that can fit optimally into the active site and form specific interactions with key amino acid residues.

One rational design strategy involves modifying a known scaffold to improve its properties. For instance, a tricyclic benzonaphthyridinone pharmacophore was used as a starting point for detailed SAR studies to develop novel BTK inhibitors. nih.gov This led to the discovery of potent and irreversible inhibitors.

Another approach is to use computational methods, such as molecular docking and molecular dynamics simulations, to predict how different derivatives will bind to the target protein. nih.gov These methods can help to prioritize which compounds to synthesize and test, saving time and resources. For example, theoretical studies have been used to explore the selectivity of phenylpyrazolopyrimidine derivatives for different tyrosine kinases, with the results showing good agreement with experimental data. nih.gov

The development of dual-target inhibitors is another area where rational design is crucial. Based on the structure of the BTK inhibitor spebrutinib, a novel class of aminopyrimidine-based compounds was designed to dually inhibit BTK and FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia.

Advanced Research Avenues and Future Directions for 1 3 Aminophenyl Piperidin 4 Ol

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of piperidine (B6355638) derivatives is a mature field, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. news-medical.netasianpubs.org Future research on 1-(3-Aminophenyl)piperidin-4-ol should focus on moving beyond traditional multi-step syntheses, which can be inefficient. news-medical.net

Recent breakthroughs in synthetic chemistry offer promising avenues. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to streamline the creation of complex piperidines. news-medical.net This method drastically reduces the number of synthetic steps, which could be adapted for the efficient production of novel analogs of this compound. news-medical.net Other modern techniques, such as intramolecular radical C-H amination/cyclization and palladium-catalyzed redox-neutral aza-Heck cyclizations, also represent powerful tools for creating diverse piperidine structures. nih.gov

Furthermore, the adoption of "green chemistry" principles is paramount. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been demonstrated as an effective and environmentally safe medium for synthesizing piperidin-4-one derivatives, which are precursors to piperidin-4-ols. asianpubs.org Applying such green solvents to the synthesis of this compound could significantly reduce the environmental impact of its production.

| Synthetic Approach | Potential Advantage | Relevant Precursor/Reaction |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Reduced number of steps, increased efficiency. news-medical.net | Functionalization of the piperidine ring. news-medical.net |

| Intramolecular Radical Cyclization | Access to diverse piperidine structures. nih.gov | Formation of the core piperidine ring. nih.gov |

| Green Solvent Synthesis | Environmentally friendly, inexpensive medium. asianpubs.org | Synthesis of piperidin-4-one precursors. asianpubs.org |

Advanced Spectroscopic Characterization Techniques for Conformational Analysis

The three-dimensional conformation of a molecule is critical to its biological activity. For piperidine rings, the interplay between different chair, boat, and twist-boat conformations can profoundly influence how a molecule binds to its biological target. nih.gov Advanced computational and spectroscopic methods are essential for a deep understanding of the conformational preferences of this compound and its derivatives.

| Technique | Application | Finding |

| Quantum Mechanics (QM) Calculations | Predicts the stability and geometry of different conformers. nih.gov | N-aryl substitution can favor axial conformers due to pseudoallylic strain. nih.gov |

| NMR Spectroscopy | Determines molecular structure and conformation in solution. acs.org | Provides experimental validation of computationally predicted conformations. acs.org |

| X-ray Crystallography (CSD/PDB analysis) | Reveals the solid-state conformation and binding mode in proteins. nih.gov | Less favorable twist-boat conformations can be stabilized by protein-ligand interactions. nih.gov |

Integration of Multi-Omics Data in Biological Evaluation

To fully understand the biological effects of this compound derivatives, an integrated "multi-omics" approach is a key future direction. This involves combining data from genomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.

For example, in a study of related N-(piperidine-4-yl)benzamide derivatives, Western blot analysis (a proteomics technique) was used to measure the expression levels of key proteins involved in the cell cycle, such as cyclin B1, p53, and p21. nih.gov This provided crucial insights into the compound's ability to induce cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Future biological evaluations of this compound derivatives should incorporate similar strategies. High-throughput screening coupled with proteomic and metabolomic profiling could identify novel protein targets and map the downstream cellular pathways affected by the compound, accelerating the discovery of its therapeutic applications.

Exploration of Targeted Delivery Systems for this compound Derivatives

The development of targeted delivery systems can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. For derivatives of this compound, exploring advanced delivery strategies is a promising research avenue. This could involve encapsulating the active compound in nanoparticles, liposomes, or other nanocarriers that can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Another strategy is the design of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This approach can be used to improve solubility, stability, and bioavailability, or to achieve targeted release at the site of action. Designing prodrugs of this compound derivatives could significantly improve their pharmacokinetic and pharmacodynamic profiles.

Collaborative Research Initiatives in Drug Discovery and Development

The journey from a promising compound to a marketable drug is complex and requires a multidisciplinary effort. researchgate.netarizona.edu Advancing the research on this compound will benefit greatly from collaborative initiatives. news-medical.net Partnerships between academic research institutions, which often excel in fundamental discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, clinical trials, and commercialization, are particularly valuable.

Furthermore, joining or forming research consortia can pool resources, expertise, and in-house compound libraries to tackle complex scientific challenges. nih.gov Such collaborations can accelerate the process of hit identification and lead optimization, ultimately speeding up the translation of basic research into clinical applications for piperidine-based compounds. news-medical.netnih.gov

Investigation of Metabolic Pathways and Stability in Biological Systems

A critical aspect of drug development is understanding a compound's metabolic fate and stability within a biological system. For any derivative of this compound intended for therapeutic use, a thorough investigation of its metabolic pathways is essential.

常见问题

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound for CNS applications?

- Blood-brain barrier (BBB) permeability : Measure logBB values using in situ perfusion models. Piperidin-4-ol derivatives with logBB > 0.3 are considered CNS-penetrant .

- Half-life (t₁/₂) : Conduct pharmacokinetic studies in rodents, sampling plasma at 0.5, 1, 2, 4, 8, and 24 hrs post-administration. Metabolite identification is critical for interpreting efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。